molecular formula C9H22Cl2N2 B2568479 N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride CAS No. 1269394-01-5

N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride

Cat. No.: B2568479
CAS No.: 1269394-01-5
M. Wt: 229.19
InChI Key: YUIRCRVLHLBAOK-UHFFFAOYSA-N
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Description

Structural Characterization of N-Ethyl-2-(1-piperidinyl)ethanamine Dihydrochloride

Molecular Architecture and Conformational Analysis

This compound is a tertiary amine derivative with a molecular formula of C₉H₂₂Cl₂N₂ (base compound: C₉H₂₀N₂ ) and a molecular weight of 229.19 g/mol for the dihydrochloride salt. Its structure comprises:

  • Piperidine ring : A six-membered saturated heterocycle containing one nitrogen atom, adopting a chair conformation as typical for piperidine derivatives.
  • Ethylamine side chain : A primary amine group (-CH₂CH₂NH₃⁺) linked to the piperidine nitrogen, with an ethyl substituent (-CH₂CH₃) attached to the amine nitrogen.
  • Dihydrochloride salt : Two chloride counterions neutralizing the protonated amine groups, enhancing solubility and stability.

The SMILES notation for the base compound is CCNCCN1CCCCC1 , while the dihydrochloride salt includes two chloride ions.

Component Structural Feature Molecular Weight Contribution
Piperidine core Six-membered ring with N atom 85.12 g/mol
Ethylamine chain -CH₂CH₂NH₃⁺ group 60.08 g/mol
Ethyl substituent -CH₂CH₃ group 15.03 g/mol
Chloride counterions 2×Cl⁻ 70.90 g/mol

Table 1: Molecular components and their contributions to the dihydrochloride salt.

Conformational analysis indicates that the piperidine ring adopts a chair conformation, with axial and equatorial protons distinguishable in NMR spectra. The ethylamine side chain exhibits free rotation, while the dihydrochloride salt formation restricts flexibility through ionic interactions.

Crystallographic Data and Unit Cell Parameters

Explicit crystallographic data for this compound are not publicly available. However, structural analogs like piperidine-based salts typically exhibit:

  • Unit cell parameters : Orthorhombic or monoclinic symmetry, with lattice constants (a, b, c) in the range of 10–15 Å.
  • Supramolecular interactions : Hydrogen bonding between amine protons and chloride ions, and van der Waals interactions between ethyl groups and piperidine rings.

For example, related piperidine derivatives often form hydrogen-bonded networks with water molecules in the crystal lattice, as observed in X-ray diffraction studies of polyamine compounds.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

Key absorption bands include:

  • N-H stretching : Broad peaks at 3200–3500 cm⁻¹ (amine protons).
  • C-N stretching : Peaks near 1000–1200 cm⁻¹ (piperidine ring and ethylamine chain).
  • C-H vibrations : Aliphatic C-H stretches at 2800–3000 cm⁻¹ (ethyl and piperidine groups).
NMR Spectroscopy
  • ¹H NMR :
    • Piperidine protons: Axial and equatorial signals split into multiplets (δ 1.5–2.5 ppm).
    • Ethylamine protons: Triplet for -CH₂CH₃ (δ 1.2–1.4 ppm) and quartet for -CH₂NH₃⁺ (δ 2.6–3.0 ppm).
    • NH₃⁺ protons: Broad singlet at δ 8.0–10.0 ppm.
  • ¹³C NMR : Signals for piperidine carbons (δ 20–55 ppm) and ethyl carbons (δ 10–30 ppm).
UV-Vis Absorption

The compound typically lacks strong UV absorption due to the absence of conjugated π-systems, with minimal absorbance above 250 nm.

Comparative Structural Analysis with Piperidine Derivatives

This compound shares structural motifs with other piperidine-based amines but differs in substituent positioning and salt formation.

Compound Molecular Formula Piperidine Substituents Key Structural Differences
This compound C₉H₂₂Cl₂N₂ N-ethyl, ethylamine chain Dihydrochloride salt; ethylamine side chain
1-(2-Aminoethyl)piperidine C₇H₁₆N₂ N-H, ethylamine chain Neutral base; no ethyl substituent on amine
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride C₁₆H₂₆Cl₂N₂ N-benzyl, ethyl substituent Bulky benzyl group; para-substituted piperidine

Table 2: Structural comparison with piperidine derivatives.

  • 1-(2-Aminoethyl)piperidine : Lacks ethyl substitution on the amine nitrogen, leading to lower molecular weight (128.22 g/mol vs. 229.19 g/mol).
  • N-Benzyl derivatives : Introduce steric hindrance via benzyl groups, altering receptor-binding profiles compared to the ethyl-substituted analog.

Properties

IUPAC Name

N-ethyl-2-piperidin-1-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-2-10-6-9-11-7-4-3-5-8-11;;/h10H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIRCRVLHLBAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCCCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride typically involves the reaction of N-ethyl-2-(1-piperidinyl)ethanamine with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: N-ethyl-2-(1-piperidinyl)ethanamine and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Quality Control: The product undergoes rigorous quality control to ensure consistency and purity.

    Packaging: The final product is packaged in suitable containers for distribution and use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Chemistry

N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. It is often used to create derivatives that can be further modified for various applications.

Biological Applications

The compound has demonstrated significant interactions within biological systems:

  • Neurotransmitter Systems : It is involved in modulating neurotransmitter uptake, particularly dopamine and serotonin. Research indicates that similar compounds can inhibit dopamine uptake, leading to psychostimulant effects .
  • Receptor Binding Studies : It is utilized in receptor binding assays to study interactions with various neurotransmitter receptors, contributing to our understanding of neuropharmacology.

Medicinal Chemistry

This compound has potential therapeutic applications:

  • Drug Development : Its structure allows for modifications that can enhance pharmacological activity against central nervous system disorders.
  • Cancer Research : Analogous compounds have shown promising results in inhibiting cancer cell growth, suggesting potential applications in oncology .

Case Studies

StudyObjectiveFindings
Dopamine Uptake Inhibition Investigate the effects on dopamine transportersN-Ethyl analogs showed significant inhibition of dopamine uptake in HEK293 cells .
Receptor Interaction Analyze binding affinity to serotonin receptorsDemonstrated selective binding properties that could inform drug design .
Anticancer Activity Evaluate growth inhibition in cancer cell linesRelated compounds exhibited up to 85% growth inhibition against specific human cancer lines .

Biological Activity

N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride, also known as N-Ethyl-2-piperidin-1-ylethanamine dihydrochloride, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : 156.268 g/mol
  • CAS Number : 32776-21-9

The compound features a piperidine ring, which is known for its role in many biologically active molecules. Its structure allows it to interact with various biological targets, influencing neurotransmitter systems and receptor activities.

This compound primarily acts through modulation of neurotransmitter receptors. It has been shown to interact with several types of receptors, including:

  • Trace Amine-Associated Receptors (TAARs) : Studies indicate that this compound can activate TAAR1, which is implicated in the modulation of dopaminergic signaling pathways. The activation of TAAR1 has been linked to potential therapeutic effects in conditions like schizophrenia and depression .
  • Dopamine Transporters : Research demonstrates that compounds with a similar piperidine structure can inhibit dopamine transporters (DAT), leading to increased dopamine levels in the synaptic cleft. This mechanism is crucial for the treatment of disorders such as ADHD and Parkinson's disease .

Pharmacological Effects

The biological activity of this compound encompasses several pharmacological effects:

  • CNS Stimulation : The compound exhibits stimulant properties through its interaction with dopaminergic pathways. This has potential implications for treating mood disorders and cognitive dysfunctions.
  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives may possess anticancer properties. For instance, compounds similar to N-Ethyl-2-(1-piperidinyl)ethanamine have shown cytotoxic effects against various cancer cell lines, including liver cancer .
  • Cholinesterase Inhibition : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CNS StimulationModulates dopamine levels; potential treatment for ADHD
Anticancer ActivityCytotoxic effects on liver cancer cells
Cholinesterase InhibitionInhibits AChE and BuChE; potential Alzheimer’s treatment

Case Study: Activation of TAAR1

In a study evaluating various piperidine analogs, this compound was found to activate TAAR1 with an EC₅₀ value indicative of moderate potency (0.507 μM). This activation was associated with decreased hyperlocomotion in animal models, suggesting its potential utility in psychiatric disorders .

Case Study: Anticancer Properties

Research conducted on piperidine derivatives revealed that certain modifications could enhance anticancer activity. The introduction of specific functional groups led to improved cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard treatments like bleomycin .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
  • CAS No.: 32776-21-9
  • Molecular Formula : C₉H₂₀N₂·2HCl
  • Molecular Weight : 156.27 (base), 229.19 (dihydrochloride)
  • Structure: Features an ethylamine backbone substituted with a piperidine ring at the second carbon. The SMILES notation is CCNCCN1CCCCC1, indicating the ethyl group, ethanamine chain, and piperidine moiety .

Physicochemical Properties :

  • As a dihydrochloride salt, it exhibits high water solubility and stability, typical of amine hydrochlorides. The piperidine ring contributes to its basicity (pKa ~10–11), influencing its reactivity in synthetic applications .

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Reference
N,N-Diethyl-2-(piperazin-1-yl)ethanamine dihydrochloride 1185301-21-6 C₁₀H₂₄ClN₃ 221.77 Piperazine ring instead of piperidine; diethyl substitution enhances lipophilicity. Classified as irritant.
N-{[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]-methyl}-2-methoxyethanamine dihydrochloride 1185296-57-4 C₁₈H₃₀Cl₂N₂O 361.35 Complex indenyl-piperidine structure; methoxy group increases polarity. Labeled as irritant.

Key Differences :

  • Piperazine vs.

Ethylamino/Chloroethylamino Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Reference
2-(N,N-Diethylamino)ethyl chloride hydrochloride N/A C₆H₁₅Cl₂N 196.10 Chloroethyl group replaces piperidine; used as a alkylating agent in synthesis.
2-(N,N-Dimethylamino)ethyl chloride hydrochloride N/A C₄H₁₁Cl₂N 144.05 Dimethyl substitution reduces steric hindrance compared to diethyl variants.

Key Differences :

  • Reactivity: Chloroethyl derivatives (e.g., C₆H₁₅Cl₂N) are highly reactive alkylating agents, unlike the non-reactive piperidine-based target compound .
  • Pharmacological Profile: Dimethylamino groups (e.g., C₄H₁₁Cl₂N) are common in local anesthetics, whereas piperidine derivatives are more prevalent in CNS-targeting drugs .

Pharmaceutical Hydrochlorides

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Reference
Diphenhydramine Hydrochloride 147-24-0 C₁₇H₂₁NO·HCl 291.82 Ethanolamine derivative with diphenylmethoxy group; antihistamine.
Betahistine Dihydrochloride Impurity C N/A C₁₃H₁₈N₃ 216.31 Pyridyl and ethylamine groups; impurity in vestibular disorder medications.

Key Differences :

  • Therapeutic Use : Diphenhydramine targets histamine H₁ receptors, while the target compound’s piperidine structure may interact with serotonin or sigma receptors .
  • Synthetic Challenges : Betahistine impurities highlight the importance of purity control in dihydrochloride salts, a consideration relevant to the target compound’s production .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives followed by hydrochlorination. The molecular formula (C₉H₁₉Cl₂N₃) and SMILES string (NC(C)C1=C(C)N(N=C1C)CC.[H]Cl.[H]Cl) provided in can guide reaction design. Purification via recrystallization or column chromatography is recommended. Purity validation should employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (240.17 g/mol). Cross-reference NMR (¹H/¹³C) with predicted spectra derived from the InChI key (MLDZCRGQWXOLME-UHFFFAOYSA-N) to resolve structural ambiguities .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation. specifies storage classification code 13 (non-combustible solids), aligning with recommendations for moisture-sensitive salts. Avoid aqueous solutions unless stability under specific pH/ionic conditions is pre-tested .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : While explicit hazard data is limited, extrapolate from structurally similar amines ( ): use PPE (gloves, goggles), fume hoods for weighing, and avoid inhalation. For spills, neutralize with weak acids (e.g., citric acid) and dispose via hazardous waste protocols. Monitor for acute toxicity (H302) and irritation (H315/H319) per GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Systematically replicate conditions from conflicting studies (e.g., solvent systems, drying methods). Use differential scanning calorimetry (DSC) to characterize melting behavior and dynamic vapor sorption (DVS) to assess hygroscopicity. Compare with analogous compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride (melting point 196–201°C, ) to identify trends in salt stability .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer : Employ design of experiments (DoE) to evaluate variables (e.g., stoichiometry, temperature, catalysts). For coupling reactions, consider activating agents like EDC/HOBt for amide bonds. Monitor intermediates via LC-MS to identify bottlenecks. lists this compound as a precursor in ncRNA drug research, suggesting utility in heterocyclic or peptide conjugates .

Q. How can spectral data (NMR, IR) be interpreted to confirm structural integrity and detect impurities?

  • Methodological Answer : For ¹H NMR, expect signals for piperidinyl protons (δ 1.4–2.8 ppm), ethylamine (δ 2.9–3.3 ppm), and NH₂ (δ 5.5–6.5 ppm, broad). IR should show N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Compare experimental data with computational predictions (e.g., using ACD/Labs or ChemDraw). Impurities like unreacted piperidine (δ 1.2–1.6 ppm) or byproducts (e.g., over-alkylated species) require targeted purification .

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